4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a unique combination of indole, sulfonyl, thiazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Indole Sulfonyl Chloride: The starting material, 2,3-dihydro-1H-indole, is reacted with chlorosulfonic acid to form 2,3-dihydro-1H-indole-1-sulfonyl chloride.
Thiazole Formation: The thiazole ring is synthesized separately by reacting 4-ethoxyphenyl isothiocyanate with an appropriate amine under controlled conditions.
Coupling Reaction: The indole sulfonyl chloride is then coupled with the thiazole derivative in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfoxide or sulfide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidized Derivatives: Various oxidized forms of the indole ring.
Reduced Derivatives: Sulfoxides and sulfides.
Substituted Derivatives: Functionalized benzamide and thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving sulfonyl and thiazole groups.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiazole and benzamide moieties can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-6-sulfonyl chloride, 2,3-dihydro-: Similar in structure but lacks the thiazole and benzamide moieties.
Methyl 2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-acetate: Contains an indole ring but differs significantly in functional groups.
3,4-Dihydro-1H-1,4-oxazino[4,3-a]indoles:
Uniqueness
The uniqueness of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide lies in its combination of multiple functional groups, which can confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S2/c1-2-33-21-11-7-18(8-12-21)23-17-34-26(27-23)28-25(30)20-9-13-22(14-10-20)35(31,32)29-16-15-19-5-3-4-6-24(19)29/h3-14,17H,2,15-16H2,1H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCPRVAUUUFZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.